N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide
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Description
The compound “N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a total of 47 bonds, including 29 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds. The molecule also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of multiple rings, including a five-membered ring and several six-membered rings, suggests a highly conjugated system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 404.44. Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
- In an in vitro study, the combination of X-ray radiation and SK2 demonstrated anti-oral cancer effects. Oral cancer cells treated with X-ray/SK2 exhibited lower viability compared to normal cells. The treatment induced apoptosis and oxidative stress, inhibiting proliferation and promoting cell death in oral cancer cells .
- SK2 enhances the sensitivity of oral cancer cells to X-ray radiation. By combining SK2 with X-ray treatment, researchers observed increased antiproliferative effects and apoptosis. This suggests that SK2 could be a potential radiosensitizer for cancer therapy .
- N-acetylcysteine (NAC), a glutathione precursor, was used to examine oxidative stress in the combined X-ray/SK2 treatment. SK2 may impact oxidative stress pathways, making it relevant for further investigation in cancer therapy .
- SK2’s unique structure makes it an interesting target for chemical biology studies. Researchers explore its interactions with cellular components, signaling pathways, and potential drug targets. Investigating its mechanism of action can provide valuable insights .
- SK2’s scaffold offers opportunities for medicinal chemistry. Researchers can modify its chemical structure to create derivatives with improved properties, such as enhanced bioavailability or selectivity. These derivatives may serve as potential drug candidates .
- Fluorescently labeled derivatives of SK2 could be used as imaging probes. By attaching a fluorophore to SK2, researchers can visualize its distribution in cells or tissues. Such probes are valuable for studying cellular processes and disease mechanisms .
Anti-Oral Cancer Effects
Radiosensitization
Oxidative Stress Modulation
Chemical Biology Research
Drug Development
Biological Imaging Probes
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-4-12(5-3-11)8-17(21)20-18-19-13-9-14-15(10-16(13)24-18)23-7-6-22-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNUAFLDWXDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide |
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